molecular formula C3H6Cl2 B1611140 1,2-Dichloropropane-d6 CAS No. 93952-08-0

1,2-Dichloropropane-d6

Cat. No.: B1611140
CAS No.: 93952-08-0
M. Wt: 119.02 g/mol
InChI Key: KNKRKFALVUDBJE-LIDOUZCJSA-N
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Description

1,2-Dichloropropane-d6 is an isotopically labeled compound, specifically a deuterated form of 1,2-dichloropropane. It is a colorless liquid with a chemical formula of C3D6Cl2 and a molecular weight of 119.02 g/mol . This compound is used primarily in scientific research due to its unique properties, including its use as a solvent and in various chemical reactions.

Scientific Research Applications

1,2-Dichloropropane-d6 is widely used in scientific research, including:

Safety and Hazards

1,2-Dichloropropane-d6 is highly flammable and harmful if swallowed or inhaled . It causes eye irritation and is harmful to aquatic life . Safety measures include avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Biochemical Analysis

Biochemical Properties

1,2-Dichloropropane-d6, like its non-deuterated counterpart, is involved in biochemical reactions. It is metabolized predominantly through oxidation followed by glutathione conjugation, leading to the formation of mercapturic acids . This process involves various enzymes and biomolecules, including cytochrome P450 2E1 .

Cellular Effects

Exposure to this compound can have various effects on cells. High levels of exposure have been associated with damage to blood cells and liver cells . It has also been linked to tumor growth in the liver and mammary glands in animal studies .

Molecular Mechanism

The molecular mechanism of this compound involves the oxidation of the parent compound followed by glutathione conjugation . This leads to the formation of mercapturic acids. The process may also involve conjugation with lactate, forming carbon dioxide and acetyl Co-A .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been reported that repeated exposure to the compound can lead to liver and kidney damage

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, animals that breathed or ingested the compound for short periods of time suffered damage in the respiratory tract, blood cells, and liver . High doses can lead to severe symptoms such as coma and death .

Metabolic Pathways

This compound is involved in metabolic pathways that include oxidation and glutathione conjugation . This process leads to the formation of mercapturic acids and may also involve conjugation with lactate .

Transport and Distribution

This compound is distributed throughout the body after absorption, with the highest levels found in the liver, kidney, and blood . It is also observed in the lung following inhalation exposure .

Preparation Methods

1,2-Dichloropropane-d6 can be synthesized through several methods. One common synthetic route involves the deuteration of 1,2-dichloropropane. This process typically involves the reaction of 1,2-dichloropropane with deuterium gas (D2) under specific conditions to replace the hydrogen atoms with deuterium . Industrial production methods may involve the use of deuterated reagents and catalysts to achieve high isotopic purity.

Chemical Reactions Analysis

1,2-Dichloropropane-d6 undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common.

    Elimination Reactions: It can undergo elimination reactions to form alkenes.

Common reagents used in these reactions include strong bases, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1,2-Dichloropropane-d6 can be compared with other similar compounds such as:

    1,2-Dichloropropane: The non-deuterated form, which has similar chemical properties but different isotopic composition.

    1,3-Dichloropropane: Another chlorinated propane with different substitution patterns.

    1-Bromo-3-chloropropane: A brominated analog with different reactivity.

The uniqueness of this compound lies in its deuterated nature, which makes it particularly useful in studies involving isotopic labeling and tracing.

Properties

IUPAC Name

1,2-dichloro-1,1,2,3,3,3-hexadeuteriopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6Cl2/c1-3(5)2-4/h3H,2H2,1H3/i1D3,2D2,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKRKFALVUDBJE-LIDOUZCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93952-08-0
Record name Propane-1,1,1,2,3,3-d6, 2,3-dichloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93952-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane-1,1,1,2,3,3-d6, 2,3-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093952080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dichloropropane-d6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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